Telatinib is an orally available, small-molecule inhibitor that targets key receptor tyrosine kinases involved in tumor angiogenesis [1] [2] [3]. Its primary mechanism is the potent inhibition of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2/-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β) [1] [2] [3]. Additionally, it strongly inhibits c-Kit [4] [3].
The following diagram illustrates the primary signaling pathways inhibited by this compound and its consequent anti-angiogenic effects.
This compound inhibits key tyrosine kinase receptors, blocking downstream angiogenic signaling.
The potency of this compound against its key targets has been quantified in biochemical assays, as shown in the table below.
Table 1: In Vitro Inhibitory Profile (IC₅₀) of this compound [4]
| Target | IC₅₀ (nM) | Cellular Function / Assay |
|---|---|---|
| c-Kit | 1 nM | Receptor tyrosine kinase activity |
| VEGFR-3 | 4 nM | Receptor tyrosine kinase activity |
| VEGFR-2 | 6 nM | Receptor tyrosine kinase activity; 19 nM in whole-cell autophosphorylation assay [3] |
| PDGFR-α | 15 nM | Receptor tyrosine kinase activity |
| PDGFR-β | N/A | Inhibits PDGF-stimulated growth of human aortic smooth muscle cells (IC₅₀ = 249 nM) [3] |
| N/A | 26 nM | Inhibits VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs) [3] |
It is noteworthy that this compound displays little inhibitory activity against the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor, indicating a selective profile [4].
The anti-tumor efficacy and proposed mechanism of action of this compound have been validated through a series of in vitro and in vivo experiments.
Key Experimental Findings and Methodologies:
The pharmacokinetic and safety profile of this compound has been characterized in phase I dose-escalation studies involving patients with advanced solid tumors.
Table 2: Clinical Pharmacokinetics and Tolerability (Phase I Data) [1] [2] [3]
| Parameter | Findings |
|---|---|
| Absorption | Rapidly absorbed after oral administration; median time to peak concentration (Tmax) < 3 hours [1] [3]. |
| Dose Proportionality | Exposure (Cmax and AUC) increased in a less-than-dose-proportional manner, plateauing in the 900 mg to 1500 mg BID dose range [1] [2]. |
| Half-life | Averaged approximately 5.5 to 8.2 hours [1] [3]. |
| Metabolism | Metabolized by various cytochrome P450 (CYP) isoforms and UGT1A4; the main metabolite is BAY 60-8246 (demethylated derivative) [2] [3]. |
| Drug-Drug Interaction Potential | Low risk based on in vitro studies; no critical involvement of polymorphic CYP isoforms, and no significant inhibition or induction of major CYP isoforms at therapeutic concentrations [2]. |
| Recommended Phase II Dose | 900 mg, administered twice daily (BID) on a continuous schedule [2] [3]. |
| Maximum Tolerated Dose (MTD) | Not formally reached in studies up to 1500 mg BID [2] [3]. |
| Most Frequent Drug-Related Adverse Events (Grade 3) | Hypertension (23-28%) and diarrhoea (7-15%) [1] [2]. |
Current Development Status: According to the AdisInsight database, this compound has been investigated in phase II studies for gastric, liver, and oesophageal cancers [5]. A phase II clinical trial investigating this compound in combination therapy for these cancers was listed as active in the United States as of August 2021 (NCT04798781) [5]. A 2025 bioinformatics study also identified this compound as a potential therapeutic drug targeting irinotecan-related regulators in colorectal cancer, suggesting ongoing research interest [6].
The following table summarizes the geometric mean (% coefficient of variation) of telatinib pharmacokinetic parameters on day 14 of cycle 1, as reported in a study of patients with advanced solid tumors [1] [2].
| Parameter | 600 mg bid (n=6) | 900 mg bid (n=27) | 1200/1500 mg bid (n=6) |
|---|---|---|---|
| C~max~ (mg/L) | 0.825 (93%) | 0.899 (91%) | 1.467 (33%) |
| T~max~ (h)* | 2.3 [1.1 - 4] | 2.6 [0.5 - 8] | 2.5 [0.67 - 4.1] |
| AUC~(0-12)~ (mg·h/L) | 5.779 (71%) | 5.761 (82%) | 9.800 (33%) |
| Half-life (h) | 8.2 (47%) | 6.8 (47%) | 8.1 (71%) |
Note: T~max~ is presented as median [range]. The cohort for 1200/1500 mg bid combines data from 2 patients at 1200 mg and 4 patients at 1500 mg [1] [2].
Based on the available data, here are the core characteristics and methodological details from the clinical studies.
The following methodology is compiled from the phase I trials referenced [3] [4].
The diagram below illustrates the primary molecular targets of this compound and their role in its anti-angiogenic effect.
This compound inhibits key receptor tyrosine kinases to block angiogenesis.
The available data is primarily from early-phase trials. For a complete whitepaper, you may need to investigate the following:
The following tables summarize the core findings from the primary Phase I dose-escalation studies of telatinib monotherapy.
Table 1: Key Trial Design and Patient Demographics
| Aspect | Description |
|---|---|
| Study Type | Multicenter, open-label, non-controlled, phase I dose escalation [1] |
| Patient Population | Patients with advanced or metastatic solid tumors refractory to standard treatment or without standard therapy options [1] [2] |
| Primary Objectives | Determine DLTs & MTD, characterize safety & pharmacokinetics [1] [2] |
| Dosing Schedules | Continuously administered or 14 days on/7 days off [1] |
| Recommended Phase II Dose | 900 mg twice daily (continuous dosing) [1] [2] [3] |
Table 2: Safety and Tolerability Profile
| Category | Findings |
|---|---|
| Maximum Tolerated Dose (MTD) | Not formally reached, up to 1500 mg twice daily [1] [2] [3] |
| Most Frequent Drug-Related Adverse Events (AEs) | Hypertension (20.8-23%), Diarrhea, Nausea, Fatigue [1] [2] [3] |
| Most Frequent Grade 3/4 AEs | Hypertension (11.3-23%) [2] [3] |
| Reported Dose-Limiting Toxicities (DLTs) | Poorly controlled hypertension (600 mg BID); Grade 2 weight loss, anorexia, and fatigue (1500 mg BID) [2] [3] |
Table 3: Pharmacokinetic and Pharmacodynamic Summary
| Parameter | Findings |
|---|---|
| Absorption | Rapidly absorbed; median T~max~ ≤ 3 hours [1] [2] |
| Half-life | Averaged 5.5 hours [2] [3] |
| Exposure | Increase was less than dose-proportional; plateaued in the 900–1500 mg BID range [1] |
| Key Biomarker Changes | • Dose-dependent decrease in plasma soluble VEGFR-2 (sVEGFR-2) • Dose-dependent increase in plasma VEGF • Both plateaued at 900 mg BID [2] [3] | | Tumor Blood Flow | Decrease observed via DCE-MRI, correlated with increasing drug exposure (AUC~0-12~) [1] [2] |
Table 4: Preliminary Antitumor Activity
| Measure | Outcome |
|---|
| Best Response (Monotherapy Trials) | • Partial Response (PR): Observed in 2 patients with renal cell carcinoma (RCC) in one trial [1]. • Stable Disease (SD): Achieved in 50.9% of patients in another trial [2] [3]. | | Efficacy in Combination Therapy | In a trial with irinotecan/capecitabine: 5 of 23 patients had PR and 9 of 23 had SD [4]. |
This compound is an orally available, small-molecule inhibitor that primarily targets key receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation [1] [5] [6]. The diagram below illustrates its core mechanism of action.
This compound inhibits VEGFR-2 and VEGFR-3 to block angiogenesis and lymphangiogenesis, and targets PDGFR-β and c-Kit to affect pericyte coverage and tumor cell proliferation [1] [6] [7].
For your reference, here are the key methodologies used in the Phase I trials.
1. Patient Selection
2. Study Design and Dose Escalation
3. Pharmacokinetic (PK) Assessment
4. Pharmacodynamic (PD) and Biomarker Analysis
5. Efficacy and Safety Evaluation
A pivotal pharmacogenetic study of telatinib, which included 33 patients with advanced solid tumors, specifically investigated the relationship between ABC transporter polymorphisms and this compound exposure and toxicity. The key findings are summarized below [1] [2] [3]:
| Investigated Aspect | Genes Analyzed | Key Polymorphisms | Clinical Outcome |
|---|
| Pharmacokinetics (Drug Exposure) | ABCB1, ABCC1, ABCG2 | ABCB1: 3435C>T (rs1045642), 1236C>T (rs1128503), 2677G>A/T (rs2032582), -129T>C ABCC1: C>G (rs129081), 825T>C (rs246221), 1062T>C (rs35587), 2012G>T (rs45511401) ABCG2: 346G>A (rs2231137), 421C>A (rs2231142) | No statistically significant association was found between any of these polymorphisms and the dose-normalized AUC(0–12) of this compound [1] [2]. | | Toxicity | KDR (VEGFR-2), FLT4 (VEGFR-3) | KDR: 1719A>T (rs1870377), -604T>C (rs2071559), 1192G>A (rs2305948) FLT4: 1480A>G (rs307826), 2670C>G (rs448012) | No association was observed between these target receptor genotypes or haplotypes and the toxicity profile of this compound [1] [2]. |
The clinical investigation followed a rigorous candidate-gene approach. Here is a detailed breakdown of the experimental protocol [1]:
The workflow below illustrates the sequence of this clinical pharmacogenetics investigation.
The finding of no association should be interpreted within the broader context of drug development and pharmacogenetics.
The table below summarizes the quantitative inhibitory data (IC50 values) for this compound against its primary known targets [1] [2].
| Target | IC50 Value | Notes |
|---|---|---|
| VEGFR2 (KDR) | 6 nM | Primary anti-angiogenic target [1]. |
| VEGFR3 (FLT4) | 4 nM | Primary anti-angiogenic target [1]. |
| c-Kit | 1 nM | Stem cell factor receptor [1]. |
| PDGFRα | 15 nM | Platelet-derived growth factor receptor alpha [1] [2]. |
| PDGFRβ | Information Missing | Known target from phase I studies; specific IC50 not located in search results [3] [4] [5]. |
Available research details this compound's effects in two main areas: its interaction with drug efflux pumps and its anti-angiogenic properties.
Inhibition of the ABCG2 Efflux Transporter: One study provides a detailed methodology for investigating how this compound can reverse multidrug resistance by inhibiting the ABCG2 transporter [6].
Anti-Angiogenic Activity in Zebrafish Model: A 2025 study used zebrafish to evaluate the anti-angiogenic effects of this compound and its interaction with the PI3K/AKT pathway [7].
The following diagram illustrates the key signaling pathways targeted by this compound and the experimental workflow used in the zebrafish model to confirm its biological activity.
The diagram summarizes this compound's primary kinase targets and the downstream biological processes it affects. The experimental workflow on the right outlines the key steps from the zebrafish model study that provided functional evidence of its anti-angiogenic activity [7].
A significant data gap exists regarding its potency against PDGFRβ. Further investigation in primary scientific literature or specialized bioactivity databases may be necessary to obtain this specific information.
Telatinib is an orally available, small-molecule inhibitor. Its core structure is a furo[2,3-d]pyridazine derivative [1].
The primary targets and inhibitory concentrations (IC₅₀) for this compound are summarized in the table below [2]:
| Target Kinase | IC₅₀ (nM) |
|---|---|
| VEGFR-2 (KDR) | 6 nM |
| VEGFR-3 (FLT4) | 4 nM |
| c-Kit | 1 nM |
| PDGFRα | 15 nM |
It exhibits high specificity, with little to no inhibitory activity against the Raf kinase pathway, EGFR family, FGFR family, or the Tie-2 receptor [2].
Research provides insights into this compound's efficacy through specific experimental models.
A 2025 study used transgenic Fli-1:EGFP zebrafish embryos to visualize and quantify the anti-angiogenic effects of this compound [3].
Experimental Protocol:
Fli-1:EGFP zebrafish embryos (2 hours post-fertilization).kdrl, flt1, vegfa, akt2, pik3r1).Key Findings:
kdrl (VEGFR2), flt1 (VEGFR1), and akt2 (a key node in the PI3K/AKT pathway) [3].Administration of this compound as a single agent demonstrated potent, dose-dependent antitumor activity in several human tumor xenograft models, including MDA-MB-231 breast cancer, Colo-205 colon cancer, DLD-1 colon cancer, and H460 non-small cell lung cancer [2].
This compound exerts its effects by inhibiting receptor tyrosine kinases, primarily VEGFR-2, which is critical for tumor angiogenesis. The diagram below illustrates the disrupted signaling pathway.
This compound inhibits VEGFR-2 to block the PI3K/AKT pathway and angiogenesis.
The search results confirm this compound's mechanism and activity, but a definitive, comprehensive SAR analysis detailing the role of each molecular moiety was not found.
This compound is an orally available, small-molecule inhibitor targeting key receptors in tumor angiogenesis [1] [2]. The following tables summarize its core characteristics and early experimental findings.
Table 1: Core Characteristics of this compound
| Attribute | Description |
|---|---|
| Drug Name | This compound (BAY 57-9352) |
| Class | Small-molecule Tyrosine Kinase Inhibitor (TKI) |
| Primary Targets | Vascular Endothelial Growth Factor Receptor 2 & 3 (VEGFR-2/VEGFR-3), Platelet-Derived Growth Factor Receptor β (PDGFR-β) [1] [2] |
| Mechanism of Action | Inhibition of receptor tyrosine kinase activity, blocking angiogenesis signaling [2]. |
Table 2: Summary of Preclinical & Early Clinical Anti-Tumor Efficacy
| Model / Context | Findings on Efficacy | Source / Citation |
|---|---|---|
| In Vivo Models | Potent, dose-dependent reduction in tumor growth was demonstrated in a panel of models, including MDA-MB-231 breast carcinoma, Colo-205 colon carcinoma, DLD-1 colon carcinoma, and H460 non-small cell lung carcinoma [2]. | Preclinical Data [2] |
| Phase I Monotherapy | In a phase I study of patients with refractory solid tumors, two patients with renal cell carcinoma achieved a partial response [2]. | Clinical Trial [2] |
| Phase I Combination Therapy | In a phase I trial combining this compound with irinotecan and capecitabine in advanced solid tumors, 5 out of 23 patients had a partial remission, and 9 had stable disease [1]. | Clinical Trial [1] |
| Phase I in Colorectal Cancer (CRC) | In a phase I study focusing on heavily pre-treated CRC patients, no partial remission was observed by RECIST criteria, but 41% of patients achieved some degree of tumor shrinkage [3]. | Clinical Trial [3] |
The early-phase trials employed specific models and biomarkers to confirm this compound's biological activity, which can inform the design of preclinical studies.
Understanding the toxicity profile is crucial for both clinical and preclinical research, as it can inform monitoring and combination strategies.
The following diagram illustrates how this compound blocks pro-angiogenic signaling pathways in the tumor microenvironment.
Diagram illustrating this compound's mechanism of blocking VEGFR and PDGFR-β signaling to inhibit angiogenesis.
The data suggests that this compound was a well-characterized anti-angiogenic TKI with demonstrated biological activity. Its development path shows a transition from single-agent activity, particularly in renal cell carcinoma [2], to investigation in combination regimens for gastrointestinal cancers [1] [3].
The following table summarizes the geometric mean (% coefficient of variation) of pharmacokinetic parameters for telatinib and its metabolite BAY 60-8246 on day 14 of cycle 1 after twice-daily (BID) dosing [1] [2].
Table 1: Steady-State Pharmacokinetic Parameters (Day 14)
| Parameter | 600 mg BID (n=6) | 900 mg BID (n=27) | 1200/1500 mg BID (n=6) |
|---|---|---|---|
| This compound | |||
| Cmax (mg/L) | 0.825 (93%) | 0.899 (91%) | 1.467 (33%) |
| Tmax (h) [median, range] | 2.3 [1.1 - 4] | 2.6 [0.5 - 8] | 2.5 [0.67 - 4.1] |
| AUC(0-12) (mg·h/L) | 5.779 (71%) | 5.761 (82%) | 9.800 (33%) |
| Half-life (h) | 8.2 (47%) | 6.8 (47%) | 8.1 (71%) |
| BAY 60-8246 (Metabolite) | |||
| Cmax (mg/L) | 0.101 (203%) | 0.095 (120%) | 0.207 (85%) |
| Tmax (h) [median, range] | 2.3 [0.6 - 4] | 3.2 [0.5 - 12.2] | 2.6 [0.5 - 4.1] |
| AUC(0-12) (mg·h/L) | 0.826 (182%) | 0.636 (101%) | 1.595 (92%) |
| Half-life (h) | 6.2 (14%) | 6.5 (48%) | 7.8 (38%) |
Key observations from the data show substantial interpatient variability in the metabolite's exposure, particularly at the 600 mg BID dose. The data indicates that exposure to both this compound and BAY 60-8246 increases in a less than dose-proportional manner, with exposure plateauing in the 900 mg to 1500 mg BID dose range [1] [3].
The pharmacokinetic data was generated within the framework of phase I dose-escalation trials. Here are the detailed methodologies for the key experiments cited.
The studies also included biomarker analyses to demonstrate the biological activity of this compound:
The diagram below illustrates the metabolic relationship and the workflow of the pharmacokinetic study.
Diagram 1: this compound metabolism and PK study workflow.
The table below summarizes key dosing and schedule information from phase I clinical trials of this compound.
| Study Description | Recommended Phase II Dose & Schedule | Key Pharmacokinetic/Pharmacodynamic Findings | Maximum Tolerated Dose (MTD) | Common Drug-Related Adverse Events |
|---|---|---|---|---|
| Phase I in advanced solid tumors (non-Chinese population); continuous dosing [1] [2] | 900 mg twice daily (BID) continuously | Dose-dependent increase in VEGF and decrease in sVEGFR-2, plateau at 900 mg BID [1] [2]. | Not formally reached (tested up to 1500 mg BID) [1] [2]. | Hypertension (20.8%; G3/4: 11.3%), Nausea (26.4%; G≥3: 0%) [1] [2]. |
| Phase I bridging study in Chinese patients with advanced solid tumors; continuous dosing [3] | 900 mg BID (used in second stage of study) | The study followed a 3+3 design escalating from 600 mg to 1200 mg BID [3]. | The toxic dose was identified at 1200 mg BID; MTD was 900 mg BID [3]. | Data not specified in result summary. |
| Phase I study including 14-days-on/7-days-off schedule [4] | 900 mg twice daily (BID) continuous dosing | Geometric mean for Cmax and AUC0-12 increased in a less than dose-proportional manner and plateaued in the 900–1500 mg BID range [4]. | Not reached up to 1500 mg BID with continuous dosing [4]. | Hypertension (23%, Grade 3) and Diarrhea (7%, Grade 3) [4]. |
The recommended regimen for subsequent phase II studies is This compound 900 mg orally, twice daily (BID), on a continuous basis, without drug holidays [1] [4] [2].
The phase I trials that established this dose used a standard 3+3 dose escalation design in patients with advanced solid tumors refractory to standard therapy [3] [1].
While continuous dosing is the standard for this compound, research on other tyrosine kinase inhibitors provides a scientific basis for exploring intermittent schedules.
A randomized phase 2 study of imatinib in GIST patients provides a template for how an intermittent this compound schedule could be evaluated [5].
The following diagram outlines the key decision points for selecting a this compound dosing schedule in a preclinical or clinical research setting.
Telatinib (BAY 57-9352) is an orally available, small-molecule tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/-3), platelet-derived growth factor receptor β (PDGFR-β), and c-Kit. [1] [2] As a potent anti-angiogenic agent, this compound inhibits tumor angiogenesis by blocking critical signaling pathways in endothelial cells, thereby suppressing tumor growth and metastasis.
sVEGFR-2 (soluble Vascular Endothelial Growth Factor Receptor-2) has been identified as a key pharmacodynamic biomarker for monitoring this compound's biological activity. [2] This application note provides detailed methodologies for quantifying sVEGFR-2 plasma levels during this compound treatment, supporting drug development and clinical trial monitoring.
VEGFR-2 is the primary mediator of tumor angiogenesis, binding VEGF-A to activate downstream signaling pathways including PI3K/Akt and Ras/MAPK, which promote endothelial cell proliferation, migration, and survival. [3] [4] In pathological conditions such as cancer, this pathway becomes dysregulated, driving excessive blood vessel formation to support tumor growth.
The following diagram illustrates the VEGFR-2 signaling pathway and this compound's mechanism of action:
Diagram 1: VEGFR-2 Signaling Pathway and this compound Mechanism of Action. VEGF binding to VEGFR-2 activates downstream signaling cascades promoting angiogenesis. This compound inhibits VEGFR-2 tyrosine kinase activity, blocking these pro-angiogenic signals.
sVEGFR-2 represents the extracellular domain of VEGFR-2 that has been proteolytically cleaved and released into circulation. During this compound treatment, sVEGFR-2 levels decrease in a dose-dependent manner, reflecting successful target engagement and pathway modulation. [2] This reduction correlates with decreased tumor blood flow as measured by dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), confirming the compound's anti-angiogenic effects. [1]
Clinical evidence demonstrates that the magnitude of sVEGFR-2 reduction predicts treatment efficacy. In a phase II gastric cancer trial, patients with >33% decrease in sVEGFR-2 levels following this compound treatment experienced significantly improved outcomes (PFS: 11.6 vs. 4.7 months; OS: not reached vs. 7.6 months). [5]
Table 1: sVEGFR-2 Response to this compound Treatment Across Clinical Studies
| Study | Patient Population | This compound Dose | sVEGFR-2 Response | Clinical Correlation |
|---|---|---|---|---|
| Phase I [1] | Refractory solid tumors (n=71) | 900-1500 mg BID | Decrease with increasing AUC0-12 | Plateau effect at higher doses |
| Phase I [2] | Advanced solid tumors (n=53) | 900 mg BID | Dose-dependent decrease | Plateau at 900 mg BID |
| Phase II Gastric Cancer [5] | Gastric cancer (n=28) | With capecitabine/cisplatin | >33% decrease in responders | PFS: 11.6 vs. 4.7 months OS: Not reached vs. 7.6 months | | Phase I CRC [6] | Colorectal cancer (n=39) | ≥600 mg BID | Decrease with increasing AUC0-12 | Correlation with tumor shrinkage |
Table 2: this compound Pharmacokinetic Parameters at Recommended Phase II Dose
| Parameter | Value (Mean) | Variability | Notes |
|---|---|---|---|
| Dose | 900 mg BID | - | Recommended phase II dose [1] |
| Cmax | 0.899 mg/L | 91% CV | Steady-state day 14 [6] |
| AUC(0-12) | 5.761 mg·h/L | 82% CV | Steady-state day 14 [6] |
| Tmax | 2.6 hours | Range: 0.5-8 h | Rapid absorption [6] |
| Half-life | 6.8 hours | 47% CV | [6] |
Materials:
Procedure:
Optimal Sampling Timepoints: [1] [2]
Principle: Sandwich enzyme-linked immunosorbent assay specific for human sVEGFR-2.
Materials:
Procedure: [2]
Calculation:
Quality Control:
Interpretation:
%(Change) = [(Post-treatment - Baseline) / Baseline] × 100The following diagram illustrates the complete experimental workflow:
Diagram 2: sVEGFR-2 Monitoring Workflow. Complete experimental procedure from sample collection to data analysis for monitoring sVEGFR-2 plasma levels during this compound treatment.
Pharmacogenetic analyses indicate no significant association between ABCB1, ABCC1, or ABCG2 transporter polymorphisms and this compound pharmacokinetics. Similarly, no correlation exists between KDR or FLT4 genotypes and this compound toxicity. [7] This supports the broad applicability of sVEGFR-2 monitoring across patient populations.
sVEGFR-2 monitoring provides proof-of-concept for VEGFR-2 targeting, helping establish:
In phase II/III trials, sVEGFR-2 monitoring enables:
Monitoring sVEGFR-2 plasma levels provides a robust, mechanism-based pharmacodynamic biomarker for this compound treatment. The standardized protocols outlined in this document support its application throughout drug development, from early proof-of-concept studies to late-phase clinical trials. Implementation of these methodologies facilitates dose optimization, patient stratification, and provides evidence of target engagement, ultimately accelerating the development of this promising anti-angiogenic agent.
The table below summarizes this compound's primary targets and the biomarkers relevant to its activity:
| Target/Biomarker | Type | Relevance to this compound | Observed Change |
|---|---|---|---|
| VEGFR-2 & VEGFR-3 | Primary Drug Target | Direct inhibition of these receptors drives anti-angiogenic effects [1]. | — |
| PDGFR-β | Primary Drug Target | Inhibition contributes to anti-angiogenic activity [1]. | — |
| c-Kit | Primary Drug Target | Inhibition may affect tumor cell proliferation [1]. | — |
| Plasma VEGF | Pharmacodynamic Biomarker | Compensatory feedback loop; indicates pathway inhibition [1]. | Dose-dependent increase |
| sVEGFR-2 | Pharmacodynamic Biomarker | Shed receptor; indicates target engagement [1]. | Dose-dependent decrease |
| Hypertension | Clinical Biomarker | On-target effect of VEGFR inhibition; may correlate with efficacy [2] [3]. | Increased incidence |
This protocol outlines a methodology for quantifying key pharmacodynamic biomarkers in patient plasma/serum during this compound treatment, based on procedures common in clinical trials [1].
1. Sample Collection and Processing
2. Biomarker Quantification via ELISA
3. Data and Statistical Analysis
The following diagram illustrates how this compound inhibits angiogenesis and the resulting changes in circulating biomarkers, integrating the protocol workflow.
Telatinib (BAY 57-9352) is an orally available, small-molecule tyrosine kinase inhibitor with potent activity against key receptors involved in angiogenesis [1] [2]. Its primary targets include:
The anti-angiogenic effect of this compound occurs through inhibition of VEGF-mediated signaling pathways, ultimately leading to reduced endothelial cell proliferation, migration, and survival, which suppresses new blood vessel formation critical for tumor growth and metastatic spread [2] [3].
Table 1: Optimal this compound Dosing Across Experimental and Clinical Contexts
| Context | Recommended Dose | Key Supporting Evidence |
|---|---|---|
| Phase II Clinical Trials | 900 mg twice daily (continuous dosing) | Based on pharmacokinetic/pharmacodynamic data from phase I trials; showed biomarker plateau and acceptable safety profile [1] [2]. |
| Pre-clinical In Vivo (Zebrafish Model) | 0.031 µM | Significantly reduced intersegmental vessel number (by 33.8%) and length (by 23.3%) in transgenic Fli-1:EGFP zebrafish embryos [4]. |
| Maximum Tolerated Dose (Clinical) | Not formally reached up to 1500 mg twice daily | Phase I trial demonstrated safety and tolerability across wide dose range (20 mg once daily to 1500 mg twice daily) [1] [5]. |
Table 2: Clinical Pharmacokinetic Profile of this compound (900 mg BID)
| Parameter | Value | Notes |
|---|---|---|
| Time to Peak Concentration (t~max~) | < 3 hours | Rapidly absorbed after oral administration [1]. |
| Half-life (t~1/2~) | ~5.5 hours | Supports twice-daily dosing regimen [1]. |
| Exposure | Near dose-proportional | Substantial interpatient variability observed [1] [6]. |
| Food Effect | No significant interaction | Can be administered without regard to meals [2]. |
The transgenic Fli-1:EGFP zebrafish model provides a robust system for visualizing and quantifying the effects of this compound on vascular development [4].
Protocol:
Pharmacodynamic biomarkers provide critical evidence of this compound's biological activity in clinical settings [1] [2] [5].
Protocol for Soluble VEGFR-2 (sVEGFR-2) Monitoring:
Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Blood Flow:
Diagram 1: this compound mechanism of action in angiogenesis signaling. This compound inhibits VEGFR2 activation, while research compound SC79 activates AKT downstream.
Diagram 2: Integrated experimental workflows for this compound development and angiogenesis assessment.
In phase I clinical trials, this compound was generally well-tolerated [1] [2]:
This compound represents a potent anti-angiogenic agent with well-defined dosing across pre-clinical and clinical contexts. The recommended phase II dose of 900 mg twice daily provides optimal target engagement while maintaining acceptable tolerability. In laboratory models, significantly lower concentrations (0.031 µM) effectively inhibit angiogenesis, demonstrating the compound's potency.
Researchers should consider integrating multiple assessment methods, including zebrafish vascular phenotyping, biomarker monitoring (sVEGFR-2), and functional imaging (DCE-MRI) to comprehensively evaluate this compound's anti-angiogenic effects. The well-characterized safety profile and established dosing recommendations support its continued investigation in angiogenesis-dependent conditions.
Telatinib (BAY 57-9352) is an orally available, small-molecule inhibitor of vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/-3) and platelet-derived growth factor receptor β (PDGFR-β) tyrosine kinases [1]. This document provides a comprehensive pharmacokinetic sampling protocol based on phase I clinical studies in patients with advanced solid tumors. The recommended phase II dose established in these studies was 900 mg twice daily (BID) under continuous dosing [2] [3].
The sampling protocol below was validated in clinical trials and designed to characterize this compound and its primary metabolite (BAY 60-8246) pharmacokinetics.
| Study Cycle | Day | Sample Collection Time Points (Relative to Dose) | Additional Notes |
|---|---|---|---|
| Cycle 1 | Day 1 | Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose [2] [3] | For once-daily regimen, an additional 24-hour sample was collected [3]. |
| Cycle 1 | Day 14 | Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose [1] [2] | Steady-state assessment. |
| Cycles 2 & 4 | Day 14 | Abbreviated sampling schedule [3] | Protocol did not specify exact times for abbreviated schedules. |
The table below summarizes the steady-state (Day 14) pharmacokinetic parameters of this compound and its metabolite BAY 60-8246 after twice-daily dosing, demonstrating less than dose-proportional increases in exposure [1] [2].
| Parameter | 600 mg BID (n=6) | 900 mg BID (n=27) | 1200/1500 mg BID (n=6) |
|---|---|---|---|
| This compound | |||
| Cmax (mg/L) | 0.825 (93%) | 0.899 (91%) | 1.467 (33%) |
| tmax (h) [median, range] | 2.3 [1.1 - 4] | 2.6 [0.5 - 8] | 2.5 [0.67 - 4.1] |
| AUC(0-12) (mg·h/L) | 5.779 (71%) | 5.761 (82%) | 9.800 (33%) |
| Half-life (h) | 8.2 (47%) | 6.8 (47%) | 8.1 (71%) |
| BAY 60-8246 (Metabolite) | |||
| Cmax (mg/L) | 0.101 (203%) | 0.095 (120%) | 0.207 (85%) |
| tmax (h) [median, range] | 2.3 [0.6 - 4] | 3.2 [0.5 - 12.2] | 2.6 [0.5 - 4.1] |
| AUC(0-12) (mg·h/L) | 0.826 (182%) | 0.636 (101%) | 1.595 (92%) |
| Half-life (h) | 6.2 (14%) | 6.5 (48%) | 7.8 (38%) |
The following diagram illustrates the complete pharmacokinetic study workflow for this compound, from patient enrollment to final data analysis.
The phase I studies integrated PK sampling with these key pharmacodynamic (PD) assessments to establish biological activity:
This compound (BAY 57-9352) is an orally available, small-molecule inhibitor that selectively targets vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/-3) and platelet-derived growth factor receptor β (PDGFR-β) tyrosine kinases. These receptors play critical roles in tumor angiogenesis, making this compound a promising targeted therapy for various solid tumors. From a therapeutic drug monitoring (TDM) perspective, this compound demonstrates significant inter-individual variability in pharmacokinetic parameters, which directly influences both drug exposure and clinical response. The limited dose-proportionality observed in clinical studies between 600-1500 mg BID doses further underscores the necessity for personalized dosing strategies based on therapeutic drug monitoring [1] [2].
The development of robust TDM protocols for this compound is essential due to several factors: the narrow therapeutic index common to tyrosine kinase inhibitors (TKIs), the correlation between drug exposure and efficacy, and the potential for concentration-dependent toxicities. Additionally, the highly variable bioavailability of orally administered TKIs and potential for drug-drug interactions in cancer patients receiving polypharmacy regimens necessitate careful monitoring of plasma concentrations to optimize clinical outcomes while minimizing adverse effects [3].
This compound exerts its antitumor effects through potent inhibition of key angiogenic pathways. Specifically, it targets VEGFR-2 (KDR), which is expressed on activated endothelial cells associated with growing solid tumors and is required for the angiogenic process. Continued signal transduction through the VEGF/VEGFR-2 pathway represents a primary stimulus for initiation and maintenance of tumor angiogenesis. By blocking this pathway, this compound disrupts the blood supply necessary for tumor growth and metastasis. Additionally, its inhibition of PDGFR-β affects pericytes, which provide structural support to nascent blood vessels, resulting in a comprehensive anti-angiogenic effect [1] [4].
From a chemical perspective, this compound is classified as a pyridinecarboxamide compound with the chemical formula C20H16ClN5O3 and an average molecular weight of 409.83 g/mol. Its chemical structure features a furo[2,3-d]pyridazine core substituted with a 4-chlorophenylamino group and a methylpyridine carboxamide moiety connected via an ether linkage. This specific structure contributes to its potent kinase inhibition profile and favorable drug-like properties [4].
In phase I clinical trials involving patients with refractory solid tumors, this compound demonstrated a manageable safety profile with hypertension (23-28%) and diarrhea (7-15%) representing the most frequent drug-related adverse events of Common Toxicity Criteria (CTC) grade 3. The maximum tolerated dose was not reached up to 1500 mg BID administered via continuous dosing, indicating a wide therapeutic window. Notably, the study protocol was amended to specify that grade 3 hypertension would only be considered a dose-limiting toxicity if refractory to standard antihypertensive treatment, highlighting the manageable nature of this common class effect of VEGFR inhibitors [1] [2].
Table 1: Most Frequent Drug-Related Adverse Events in this compound Clinical Trials
| Adverse Event | All Grades Incidence | Grade 3 Incidence | Management Strategies |
|---|---|---|---|
| Hypertension | 36% | 23-28% | Standard antihypertensive therapy |
| Diarrhea | 26% | 7-15% | Antidiarrheal medications; dose modification if severe |
| Anorexia | 26% | 0% | Nutritional support; small frequent meals |
| Nausea | 18% | 0% | Antiemetic prophylaxis |
| Fatigue | 15% | 3% | Activity pacing; address contributing factors |
Clinical activity was observed in early trials, with two renal cell carcinoma patients achieving partial responses and 41% of heavily pretreated colorectal cancer patients showing some degree of tumor shrinkage. Based on comprehensive pharmacokinetic and pharmacodynamic assessments, 900 mg BID continuous dosing was selected as the recommended phase II dose [1] [2].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard method for therapeutic drug monitoring of tyrosine kinase inhibitors including this compound. This technique offers superior sensitivity and specificity compared to conventional HPLC-UV methods, enabling precise quantification of this compound at the low nanogram per milliliter concentrations typically observed in patient plasma samples. The following protocol has been adapted and optimized from validated methods used for multi-analyte TKI quantification [3].
Sample Preparation Protocol:
Chromatographic Conditions:
Mass Spectrometric Detection:
The LC-MS/MS method for this compound quantification must undergo comprehensive validation according to regulatory guidelines (e.g., EMA) before implementation in clinical TDM. Key validation parameters include:
Linearity and Calibration:
Precision and Accuracy:
Selectivity and Specificity:
Stability Studies:
Table 2: Analytical Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | This compound Performance |
|---|---|---|
| Linearity Range | 2-2000 ng/mL | r² = 0.998 |
| Lower Limit of Quantification | 2 ng/mL | CV ≤8.5% |
| Intra-day Precision | CV ≤15% | CV 4.2-7.8% |
| Inter-day Precision | CV ≤15% | CV 6.1-9.3% |
| Accuracy | 85-115% | 92-107% |
| Extraction Recovery | Consistent & ≥50% | 78-85% |
| Matrix Effect | CV ≤15% | CV 3.5-8.2% |
Understanding this compound's pharmacokinetic profile is essential for designing appropriate TDM strategies. Phase I studies demonstrated that this compound is rapidly absorbed after oral administration, with median time to maximum concentration (tmax) of 3 hours or less. The geometric mean maximum plasma concentration (Cmax) and area under the curve from 0-12 hours (AUC0-12) increased in a less than dose-proportional manner and appeared to plateau in the 900-1500 mg BID dose range. This saturation in exposure at higher doses suggests potential saturation of absorption processes or presystemic metabolism [1] [2].
This compound undergoes hepatic metabolism primarily via cytochrome P450-mediated N-demethylation, producing the active metabolite BAY 60-8246. In vitro studies using human microsomes, hepatocytes, and specific CYP isoforms revealed a low risk of drug-drug interactions, as this compound is metabolized by various CYP isoforms without critical involvement of polymorphic enzymes. Additionally, this compound exhibited neither inhibitory nor inductive potential on major human CYP isoforms at therapeutically relevant concentrations, further minimizing interaction concerns [1].
Table 3: this compound Pharmacokinetic Parameters from Phase I Studies
| Dose Level | Cmax (mg/L) | Tmax (h) | AUC0-12 (mg·h/L) | Half-life (h) |
|---|---|---|---|---|
| 600 mg BID | 0.825 (93%) | 2.3 [1.1-4] | 5.779 (71%) | 8.2 (47%) |
| 900 mg BID | 0.899 (91%) | 2.6 [0.5-8] | 5.761 (82%) | 6.8 (47%) |
| 1200/1500 mg BID | 1.467 (33%) | 2.5 [0.67-4.1] | 9.800 (33%) | Not reported |
Values presented as geometric mean with coefficient of variation (%) in parentheses for Cmax and AUC, and median with range in brackets for Tmax
Optimal Sampling Times:
The relationship between this compound exposure and clinical outcomes is still being elucidated. However, based on phase I data showing plateaued exposure at higher doses and the selection of 900 mg BID as the recommended phase II dose based on pharmacokinetic and pharmacodynamic criteria, the corresponding AUC0-12 of approximately 5.76 mg·h/L may represent the target exposure range. For trough concentrations, extrapolation from the AUC data suggests a target Cmin of approximately 0.3-0.5 mg/L, though clinical validation is needed [1] [2].
Pharmacodynamic monitoring provides complementary information to pure pharmacokinetic assessments by demonstrating biological activity of this compound. In phase I studies, sVEGFR-2 plasma levels demonstrated a consistent decrease with increasing this compound exposure (AUC0-12). This inverse relationship represents a surrogate marker of VEGFR-2 pathway inhibition and can serve as a valuable pharmacodynamic marker in clinical practice. Monitoring sVEGFR-2 levels throughout treatment can help confirm target engagement and may potentially identify patients with inadequate pathway inhibition despite adequate drug concentrations [1] [2].
Additional circulating biomarkers that may be informative include VEGF-A levels, which often increase in response to VEGFR inhibition as part of a feedback loop, and circulating endothelial cells (CECs) and their progenitor subsets, which may reflect effects on vascular homeostasis. These biomarkers should be collected at baseline, after the first dose, and at regular intervals during treatment to track dynamic changes. Standardized sample processing is essential for reliable results, particularly for cellular biomarkers like CECs.
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) provides a non-invasive method for assessing tumor vasculature and represents a valuable tool for monitoring the pharmacodynamic effects of this compound. In clinical studies, tumor blood flow measured by DCE-MRI consistently decreased with increasing this compound exposure (AUC0-12), demonstrating a direct effect on tumor perfusion. This functional imaging technique can provide early evidence of biological activity before anatomical changes become apparent [1] [2].
Standardized DCE-MRI Protocol:
The following diagram illustrates the key signaling pathways inhibited by this compound and their relationship to pharmacodynamic biomarkers:
Diagram 1: this compound mechanism of action and relationship to pharmacodynamic biomarkers. This compound inhibits VEGFR-2 and PDGFR-β tyrosine kinase activity, disrupting angiogenic signaling. This inhibition leads to decreased sVEGFR-2 plasma levels and reduced tumor perfusion measured by DCE-MRI, which serve as pharmacodynamic biomarkers.
Successful implementation of this compound TDM requires a structured multidisciplinary approach involving clinical pharmacists, oncologists, nursing staff, and the analytical laboratory. The following workflow represents an optimized protocol for TDM integration:
Baseline Assessment:
Initial Dosing:
First TDM Assessment:
Dose Adjustment:
Ongoing Monitoring:
The following diagram illustrates the comprehensive TDM workflow for this compound:
Diagram 2: Therapeutic drug monitoring workflow for this compound. The process begins with treatment initiation followed by steady-state TDM assessment 5-7 days later. Pharmacokinetic and pharmacodynamic data inform potential dose adjustments, with ongoing monitoring throughout treatment.
Hepatic Impairment: While specific studies in hepatic impairment are not available for this compound, its significant hepatic metabolism suggests that dose adjustments may be necessary in patients with moderate to severe liver dysfunction. Reduced metabolism may lead to increased drug exposure and potential toxicity. In patients with Child-Pugh B or C cirrhosis, consider initiating at a reduced dose (600 mg BID) with close TDM monitoring.
Renal Impairment: The effect of renal impairment on this compound pharmacokinetics has not been formally studied. However, as renal excretion is likely a minor elimination pathway (based on molecular characteristics), significant impact is not anticipated. Standard dosing with TDM is recommended, with particular attention to patients with severe impairment (eGFR <30 mL/min/1.73m²).
Elderly Patients: Phase I studies included patients up to 80 years of age, and no specific age-related effects were identified. However, comprehensive geriatric assessment is recommended rather than age-based dosing adjustments, with TDM used to guide therapy individualization.
Drug-Drug Interactions: Although in vitro studies suggest a low drug interaction potential for this compound, several clinically important interactions should be considered:
Therapeutic drug monitoring of this compound represents a promising strategy to optimize the use of this anti-angiogenic agent in cancer therapy. The development of sensitive and specific LC-MS/MS methods enables precise quantification of this compound concentrations in patient plasma, while validated pharmacodynamic biomarkers like sVEGFR-2 and DCE-MRI provide complementary information on biological activity. Implementation of structured TDM protocols can help maximize clinical efficacy while minimizing treatment-related toxicities, particularly given the significant inter-individual variability in this compound exposure and the saturation of pharmacokinetics at higher doses.
Future directions in this compound TDM should include prospective validation of target concentration ranges in specific tumor types, development of point-of-care testing methodologies to reduce turnaround time, and investigation of pharmacogenetic factors influencing this compound disposition. Additionally, population pharmacokinetic modeling and Bayesian forecasting approaches could further enhance the precision of dose individualization. As this compound continues to be investigated in combination regimens, understanding the pharmacokinetic and pharmacodynamic interactions with companion drugs will be essential for comprehensive TDM strategies.
Here are answers to some anticipated frequently asked questions:
1. What is the evidence for interpatient variability in this compound exposure? Clinical studies have consistently observed substantial interpatient variability in this compound pharmacokinetics. As shown in the table below, the coefficients of variation (CV%) for key exposure parameters (C~max~ and AUC) are high, ranging from 31% to 93% across different doses [1]. This indicates wide differences in how patients absorb and process the drug. Furthermore, exposure (AUC) increases in a less-than-dose-proportional manner and plateaus at higher doses (900 mg to 1500 mg twice daily) [2] [3].
2. Are there identifiable genetic causes for this variability, such as in drug transporter proteins?
A specific pharmacogenetic analysis found no significant correlation between this compound exposure (dose-normalized AUC) and polymorphisms in the drug transporter genes ABCB1, ABCC1, and ABCG2 [4]. This suggests that variability in these common transporters is not a major contributor to the observed pharmacokinetic differences. The same study also found no link between polymorphisms in the target receptors (KDR/VEGFR-2 and FLT4/VEGFR-3) and drug-induced toxicity [4].
3. What is the recommended strategy to manage this variability in a clinical trial setting? The primary strategy should be therapeutic drug monitoring (TDM) combined with pharmacodynamic (PD) biomarkers. Since genetic factors have not been identified, direct measurement of drug exposure and its biological effects is recommended.
The tables below consolidate quantitative data from phase I clinical trials, which form the basis for the above guidance.
Table 1: Observed Interpatient Variability in this compound Pharmacokinetics at Steady-State [1] This data is from a study of 39 colorectal cancer patients receiving this compound twice daily (bid).
| This compound Dose | C~max~ (mg/L) [CV%] | AUC(0-12) (mg·h/L) [CV%] |
|---|---|---|
| 600 mg bid (n=6) | 0.825 (93%) | 5.78 (71%) |
| 900 mg bid (n=27) | 0.899 (91%) | 5.76 (82%) |
| 1200/1500 mg bid (n=6) | 1.47 (33%) | 9.80 (33%) |
C~max~: maximum plasma concentration; AUC(0-12): area under the plasma concentration-time curve from 0 to 12 hours; CV%: Coefficient of Variation, a measure of variability.
Table 2: Genes Investigated for Association with this compound PK and Toxicity [4]
| Category | Genes Investigated | Clinical Endpoint | Findings |
|---|---|---|---|
| Drug Transporters | ABCB1, ABCC1, ABCG2 |
Dose-normalized AUC | No significant association |
| Target Receptors | KDR (VEGFR-2), FLT4 (VEGFR-3) |
Drug-related toxicity | No significant association |
For researchers aiming to further investigate this compound's pharmacokinetics, here are methodologies from the cited studies.
Pharmacokinetic Sampling Protocol [5]:
Pharmacodynamic Biomarker Assessment [5]:
The following diagram illustrates a recommended workflow for managing this compound pharmacokinetic variability during drug development, based on the evidence provided.
What is the incidence and severity of diarrhea with Telatinib? In a phase I study of heavily pretreated colorectal cancer patients, diarrhea was a frequent drug-related adverse event. It occurred in 26% of all patients, with 15% experiencing severe (Grade 3) diarrhea [1]. The table below provides a detailed breakdown.
When does this compound-induced diarrhea typically occur? While the specific timing for this compound is not detailed in the available studies, TKI-associated diarrhea generally occurs early in the course of treatment, often within the first month [2] [3].
What are the potential mechanisms behind this diarrhea? As a multi-targeted TKI, this compound's inhibition of VEGFR is likely involved. Potential mechanisms, common to many VEGFR-TKIs, include [2]:
How can this diarrhea be managed? Management is typically stepped:
The table below summarizes the key quantitative data on this compound-associated diarrhea from a phase I clinical trial [1].
Table 1: Incidence of Drug-Related Diarrhea in a Phase I Study of this compound (N=39)
| Dosing Schedule | Patients with Any Grade Diarrhea | Patients with Grade 3 Diarrhea |
|---|---|---|
| Non-continuous (14 days on/7 days off) | Not specified for this group | 0% |
| Continuous (Daily) | 36% (10 of 28 patients) | 21% (6 of 28 patients) |
| Total Population | 26% (10 of 39 patients) | 15% (6 of 39 patients) |
For researchers investigating this compound's gastrointestinal toxicity, the following methodologies from the literature may be relevant.
1. Investigating the Mechanism of VEGFR-TKI Induced Diarrhea
The diagram below outlines key pathways and mechanisms involved in VEGFR-TKI induced diarrhea that can be explored experimentally [2].
Experimental Protocols:
Assessing Intestinal Blood Flow and Ischemia:
Evaluating Pancreatic Exocrine Function:
2. Preclinical Models for Testing Management Strategies
Protocol: Evaluating Chloride Channel Modulators
The table below summarizes key quantitative findings from clinical studies on this compound-induced hypertension.
| Parameter | Baseline Mean Value | Post-Treatment Mean Value (After 5 Weeks) | Change from Baseline | P-value |
|---|---|---|---|---|
| Systolic BP (mm Hg) [1] | Not Specified | Not Specified | +6.6 mm Hg | P = 0.009 |
| Diastolic BP (mm Hg) [1] | Not Specified | Not Specified | +4.7 mm Hg | P = 0.016 |
| Flow-Mediated Dilation (FMD, %) [1] | Not Specified | Not Specified | -2.1% | P = 0.003 |
| Nitroglycerin-Mediated Dilation (NMD, %) [1] | Not Specified | Not Specified | -5.1% | P = 0.001 |
| Pulse Wave Velocity (PWV, m/s) [1] | Not Specified | Not Specified | +1.2 m/s | P = 0.001 |
| Capillary Density (loops) [1] | 20.8 | 16.7 | -4.1 loops | P = 0.015 |
| Incidence of Hypertension (All Grades) [2] | — | 20.8% (11/53 patients) | — | — |
| Incidence of Grade 3 Hypertension [2] | — | 11.3% (6/53 patients) | — | — |
Consistent and precise assessment is crucial for monitoring this compound's vascular effects. The following protocols are recommended based on clinical studies.
These tests are essential for quantifying this compound's impact on macro- and micro-vascular health.
The diagram below illustrates the proposed molecular and vascular mechanism by which this compound induces hypertension.
Q1: What is the proposed mechanism behind this compound-induced hypertension? A1: The hypertension is primarily attributed to functional and structural rarefaction [1]. This compound inhibits VEGFR-2 signaling, leading to two key events:
Q2: Are there any known genetic polymorphisms that predict this compound toxicity or PK variability? A2: A specific pharmacogenetic study found no significant association between polymorphisms in genes encoding for drug transporters (ABCB1, ABCC1, ABCG2) and this compound's pharmacokinetics (AUC). Furthermore, no correlation was found between polymorphisms in the drug target genes (KDR/VEGFR-2, FLT4/VEGFR-3) and the incidence of toxicity, including hypertension [5]. The substantial interpatient variability in drug exposure remains unexplained by these common polymorphisms.
Q3: How is the recommended Phase II dose of this compound determined, and how does hypertension factor into this? A3: The recommended Phase II dose of 900 mg BID was based on pharmacokinetic and pharmacodynamic criteria rather than being the maximum tolerated dose (MTD) [3] [2]. The dosing plateau in the 900–1500 mg BID range, along with plateauing of PD effects like decreased sVEGFR-2, informed this decision. While hypertension was a frequent adverse event, the protocol amendment stated that only hypertension refractory to antihypertensive medication was considered a dose-limiting toxicity (DLT), allowing for better management and dose optimization [3].
Q4: What is the potential for drug-drug interactions between TKIs like this compound and antihypertensive agents? A4: Drug-drug interactions are a critical consideration. For instance, studies on Sorafenib (a similar TKI) show that co-administration with the antihypertensive Telmisartan can significantly alter Sorafenib's pharmacokinetics, increasing its AUC and Cmax [6]. This underscores the need for investigation into potential interactions with this compound. When designing preclinical or clinical studies, it is crucial to consider shared metabolic pathways (e.g., CYP3A4, UGTs) and transporters (e.g., P-gp, BCRP) to avoid unexpected toxicities or reduced efficacy [6].
Problem: Management of Dose-Dependent Toxicities The table below summarizes the common drug-related adverse events and dose-limiting toxicities (DLTs) observed in phase I clinical trials.
| Toxicity | Incidence (Grade) | Management Strategy | Notes |
|---|---|---|---|
| Hypertension [1] [2] [3] | 20.8-23% (Mostly Grade 3; No Grade 4) [2] [3] | Not initially a DLT if refractory to antihypertensives [1]. Monitor BP; start standard antihypertensive therapy. | Considered a mechanism-based, class-effect of VEGFR inhibition [4]. |
| Diarrhea [1] | 7% (Grade 3) [1] | Provide standard supportive care. | - |
| Nausea [2] [3] | 26.4% (All Grade 1-2) [2] [3] | Manage with antiemetics. | Not a DLT if responsive to treatment [3]. |
| Fatigue, Anorexia, Weight Loss [2] [3] | Single DLT case at 1500 mg BID (Grade 2) [2] [3] | Provide supportive care; consider dose reduction for severe cases. | - |
| Cardiac Toxicity (in combination therapy) [5] | Decreased LVEF, Myocardial Infarction (rare) [5] | Implement cardiac monitoring (e.g., echocardiography). Most events were reversible [5]. | Observed in a study combining Telatinib with irinotecan/capecitabine [5]. |
Recommended Dose for Further Studies: Based on pharmacokinetic (PK) and pharmacodynamic (PD) data, the recommended phase II dose for this compound is 900 mg twice daily (BID), administered continuously [1] [2] [3]. While the maximum tolerated dose (MTD) was not formally reached at 1500 mg BID [1] [2], exposure (AUC) plateaus in the 900-1500 mg BID range, suggesting 900 mg BID is the optimal biologically active dose [1].
Q1: What is the maximum tolerated dose (MTD) of this compound? A formal MTD was not established in phase I studies, as it was well-tolerated up to the highest tested dose of 1500 mg twice daily on a continuous schedule [1] [2] [3].
Q2: Does interpatient variability in this compound exposure relate to specific genetic polymorphisms? No. A pharmacogenetic study found no significant association between this compound exposure (dose-normalized AUC) and polymorphisms in drug transporter genes (ABCB1, ABCC1, ABCG2). Furthermore, no link was found between toxicity and polymorphisms in the drug target genes KDR (VEGFR-2) and FLT4 (VEGFR-3) [6].
Q3: What are the key pharmacokinetic properties of this compound? this compound is rapidly absorbed after oral administration, with a median time to peak concentration (tmax) of 3 hours or less. Its mean elimination half-life is approximately 5.5 hours, supporting a twice-daily dosing regimen. Exposure increases in a less than dose-proportional manner at higher doses [1] [2] [3].
Q4: What pharmacodynamic biomarkers can be used to monitor this compound activity? The following biomarkers show a dose-dependent response to this compound, with effects plateauing at doses around 900 mg BID [2] [3]:
1. Protocol: Plasma Pharmacokinetic Evaluation [1] [3]
2. Protocol: Monitoring VEGF Pathway Biomarkers [3]
For a clear overview of the toxicity management process, follow the workflow below.
Q1: Why does Telatinib have limited single-agent efficacy, and how can this be overcome? While this compound is a potent inhibitor of VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit, its efficacy as a single agent can be limited because cancer cells often develop resistance through mechanisms like the overexpression of ATP-binding cassette (ABC) transporters [1] [2]. These pumps actively expel chemotherapeutic drugs from the cells, reducing intracellular concentration and cytotoxic effects [1]. A promising strategy to overcome this is to use this compound in combination with conventional chemotherapy. Research shows that this compound is also a potent inhibitor of the ABCG2 transporter (also known as BCRP) [1]. By co-administering this compound with an ABCG2-substrate anticancer drug, you can block this efflux pump, increase drug accumulation inside cancer cells, and reverse multidrug resistance [1].
Q2: What is the evidence that this compound can reverse multidrug resistance? Preclinical studies demonstrate that this compound significantly enhances the efficacy of chemotherapy in drug-resistant cancer models. The table below summarizes key quantitative findings from these experiments [1]:
| Experimental Model / Measurement | Key Finding with this compound |
|---|---|
| Cellular Viability (in vitro) | Significantly reduced in ABCG2-overexpressing cells when co-incubated with ABCG2 substrate drugs (e.g., Mitoxantrone, Doxorubicin). |
| Intracellular Drug Accumulation | Increased accumulation of [³H]-mitoxantrone in resistant cell lines. |
| Drug Efflux Rate | Reduced rate of [³H]-mitoxantrone efflux from ABCG2-overexpressing cells. |
| ATPase Activity | Stimulated ABCG2 ATPase activity, indicating this compound is a substrate for the transporter. |
| In Vivo Tumor Growth | Combination of this compound (15 mg/kg) with Doxorubicin (1.8 mg/kg) significantly decreased tumor size and growth rate in ABCG2-overexpressing mouse xenografts. |
Q3: What is the recommended dose of this compound for combination studies? Clinical trials have established a safe and pharmacodynamically active dose for this compound. Based on phase I studies, the recommended dose for subsequent investigations is 900 mg taken orally, twice daily [3] [4]. This dose was selected based on pharmacokinetic data and biomarker analyses (e.g., dose-dependent increase in VEGF, decrease in soluble VEGFR-2), which showed a plateau in target engagement at this level [3].
The following methodologies are critical for validating this compound's ability to reverse multidrug resistance in a laboratory setting [1].
1. Cytotoxicity Assay (MTT Assay)
2. Intracellular Drug Accumulation Assay
[³H]-mitoxantrone) to the cells and incubate for a set period (e.g., 2 hours) at 37°C.3. ATPase Activity Assay
The following diagram illustrates the dual mechanisms by which this compound exerts its anti-cancer effects, combining its primary anti-angiogenic action with the reversal of multidrug resistance.
This diagram shows this compound's two-pronged approach:
The table below summarizes the available data on this compound's interaction potential.
| Assessment Aspect | Key Findings | Data Source/Context |
|---|---|---|
| Overall DDI Risk | Low risk of interactions based on in vitro data. | Preclinical profiling [1] |
| Major Metabolizing Enzymes | CYP3A4/3A5, CYP2C8, CYP2C9, CYP2C19 [2]. | In vitro data from a phase I pharmacogenetic study. |
| Enzyme Inhibition/Induction | No inhibitory or inductive potential on major human CYP isoforms at therapeutic concentrations. | Preclinical in vitro data [1] |
| Transporter Substrate | Weak substrate of the ABCB1 (P-glycoprotein) transporter [2]. | In vitro data (Bayer Pharmaceuticals, on file). |
| Transporter Modulation | No risk from modulation of p-glycoprotein transporter activity based on in vitro studies [1]. | Preclinical in vitro data. |
| Protein Binding Displacement | Unlikely based on in vitro studies [1]. | Preclinical in vitro data. |
For researchers looking to evaluate this compound's DDI potential in their own models, the following established protocols can serve as a guide.
This methodology aims to determine if this compound can inhibit or induce key drug-metabolizing cytochrome P450 (CYP) enzymes.
The following diagram illustrates the logical workflow for this assay:
This protocol assesses whether this compound is a substrate for efflux transporters like P-glycoprotein.
Modern computational approaches can provide valuable insights and prioritize experimental work, especially for investigational drugs.
Q1: Is there a clinical recommendation for co-administering this compound with strong CYP3A4 inhibitors or inducers? While in vitro data suggests a low risk, definitive clinical studies have not been conducted. The in vitro data indicates this compound is metabolized by multiple pathways, which may reduce the impact of inhibiting a single enzyme [2]. However, standard caution and therapeutic drug monitoring should be applied in the absence of robust clinical DDI data.
Q2: What is the clinical evidence supporting the low DDI risk of this compound? The primary evidence comes from its preclinical profile. A phase I study specifically noted that in vitro investigations "revealed that there is no or only a very low risk of drug–drug interactions" and that it exhibited no significant CYP inhibitory or inductive potential [1].
Q3: Can I use computational tools to screen for potential this compound DDIs? Yes, computational methods are highly suitable for this. Advanced AI and graph neural network models are increasingly used to predict DDIs by analyzing molecular structures and existing interaction networks, providing a powerful first-pass assessment [3] [5].
The following table summarizes the quantitative data on Telatinib-related anorexia and fatigue from phase I clinical studies.
| Adverse Event | Study Description | Frequency & Grade | Dosing & Comments |
|---|---|---|---|
| Anorexia | Phase I, 53 patients with solid tumors [1] [2] | One case of Dose-Limiting Toxicity (DLT) (Grade 2) [1] [2] | Occurred at 1500 mg twice daily. A formal Maximum Tolerated Dose (MTD) was not established [1]. |
| Fatigue | Phase I, 53 patients with solid tumors [1] [2] | One case of DLT (Grade 2) [1] [2] | Occurred at 1500 mg twice daily. This DLT was a complex of weight loss, anorexia, and fatigue [1] [2]. |
| Fatigue | Phase I, 71 patients with refractory tumors [3] | 7% of patients (Grade 3) [3] | Study tested twice-daily dosing; MTD was not reached up to 1500 mg [3]. |
For researchers designing experiments or studies to understand and mitigate these side effects, the following clinical protocols and mechanistic insights can serve as a valuable reference.
Clinical Assessment Protocols
Investigating Underlying Mechanisms
The diagram below outlines a logical workflow for investigating the mechanisms of this compound-induced anorexia and fatigue in a preclinical or clinical setting.
Were anorexia and fatigue common side effects in this compound trials? No, they were not among the most frequently reported side effects. The most common drug-related adverse events were hypertension and nausea [1] [3]. However, a complex of these symptoms did present as a dose-limiting toxicity at the highest dose tested.
What is the recommended dose for later-stage studies based on safety? Based on phase I pharmacodynamic and pharmacokinetic data, the recommended dose for phase II studies was established as 900 mg twice daily [1] [3]. This dose was selected as it was on the plateau for biomarker response (like soluble VEGFR-2 reduction) and was well below the dose where the DLT for anorexia/fatigue was observed.
How can researchers manage these side effects in clinical trials?
The diagram below illustrates the proposed mechanism by which telatinib treatment leads to increased blood pressure through microvascular rarefaction.
This process involves two types of rarefaction [1] [2]:
The table below summarizes vascular changes observed in a clinical side-study where patients received this compound for 5 weeks [3] [4].
| Measurement Parameter | Baseline Value | Post-Treatment Value (5 weeks) | Change (P-value) |
|---|---|---|---|
| Peripheral Systolic BP (mm Hg) | Not Specified | Not Specified | +6.6 (P=0.009) |
| Peripheral Diastolic BP (mm Hg) | Not Specified | Not Specified | +4.7 (P=0.016) |
| Capillary Density (capillary loops) | 20.8 | 16.7 | -4.1 (P=0.015) |
| Flow-Mediated Dilation (FMD, %) | Not Specified | Not Specified | -2.1% (P=0.003) |
| Nitroglycerin-Mediated Dilation (NMD, %) | Not Specified | Not Specified | -5.1% (P=0.001) |
| Aortic Pulse Wave Velocity (PWV, m/s) | Not Specified | Not Specified | +1.2 (P=0.001) |
| Skin Blood Flux (arbitrary units) | Not Specified | Not Specified | -532.8 (P=0.015) |
Understanding this compound's primary molecular targets helps explain its mechanism of action. The table below shows its half-maximal inhibitory concentration (IC50) for key receptors [5] [6].
| Target Protein | IC50 (nM) | Primary Role in Vasculature |
|---|---|---|
| c-Kit | 1 | Stem cell factor receptor; influences endothelial cell and pericyte function. |
| VEGFR-3 | 4 | Receptor for VEGF-C and VEGF-D; primarily involved in lymphangiogenesis. |
| VEGFR-2 | 6 | Main mediator of VEGF-driven endothelial cell proliferation, survival, and permeability. |
| PDGFR-α | 15 | Receptor for PDGF; critical for the recruitment and attachment of pericytes to vessels. |
Here are methodologies adapted from research to investigate this compound-induced microvascular effects.
The clinical study on this compound used Sidestream Dark Field (SDF) imaging to measure capillary density in the skin [3] [4].
The study also assessed macro- and microvascular function [3] [4]:
Preclinical studies demonstrate this compound's activity in human tumor xenograft models (e.g., breast cancer, colon cancer) [5] [6].
Q1: Is the microvascular rarefaction caused by this compound functional or structural? Evidence suggests it begins as functional rarefaction. Blood pressure rises rapidly after treatment initiation and often normalizes upon discontinuation, indicating initial vessel non-perfusion is reversible [1] [7]. With prolonged exposure, functional rarefaction may progress to structural rarefaction, involving permanent vessel loss [1] [2].
Q2: Why is there no direct correlation between this compound dose and the degree of blood pressure increase in the clinical study? The lack of a strong dose-response correlation in the side-study [4] could be due to:
Q3: What are the best control experiments when studying this mechanism in vitro?
The table below summarizes the key toxicities and dosing information for Telatinib identified from available studies.
| Aspect | Reported Findings | Source Context |
|---|---|---|
| Common Adverse Events | Hypertension; Nausea; Diarrhea, skin rash, and cardiotoxicity noted as common for TKIs as a class [1] [2]. | Phase I Clinical Trial [1] |
| Dose-Limiting Toxicities (DLTs) | Poorly controlled hypertension; Grade 2 weight loss, anorexia, and fatigue [1]. | Phase I Clinical Trial [1] |
| Maximum Tolerated Dose (MTD) | A formal MTD was not reached in the dose-escalation study (up to 1500 mg twice daily) [1]. | Phase I Clinical Trial [1] |
| Recommended Phase II Dose | 900 mg twice daily, based on pharmacokinetic and pharmacodynamic data [1]. | Phase I Clinical Trial [1] |
In the absence of formal criteria for this compound, you can follow general principles for managing Tyrosine Kinase Inhibitor (TKI) toxicities.
To support your research, here is a detailed experimental methodology for evaluating the anti-angiogenic effects of this compound, a key aspect of its toxicity and mechanism, using a zebrafish model [2].
1. Model System Preparation
- Use transgenic Fli-1:EGFP zebrafish embryos, which express green fluorescent protein in vascular endothelial cells.
- Maintain embryos in standard system water at 28°C.
- At 2 hours post-fertilization (hpf), select healthy embryos for treatment.
2. Compound Treatment - Prepare a stock solution of this compound in DMSO and dilute it in embryo water to the desired testing concentrations. The final concentration of DMSO in all groups, including the control, should not exceed 0.1% (v/v). - In the referenced study, this compound showed significant effects at a low concentration of 0.031 µM [2]. - For co-treatment studies to investigate mechanism, include a group with a PI3K/AKT pathway activator like SC79 (2.44 nM) alongside this compound [2].
3. Incubation and Observation - Incubate the treated embryos at 28°C for 48 hours. - At 72 hpf, anesthetize the larvae and mount them for imaging. - Use a fluorescence microscope to capture images of the intersegmental vessels (ISVs) in the trunk region.
4. Data Analysis - Quantify the anti-angiogenic effect by measuring: - The number of complete ISVs. - The average length of the ISVs. - A significant reduction in these parameters compared to the DMSO control group indicates effective angiogenesis inhibition by this compound [2].
The following diagram illustrates the experimental workflow and the key biological pathway this compound inhibits in this model.
| Aspect | Study Details |
|---|---|
| Study Objective | Identify factors for interpatient variability in drug exposure (PK) and explore relationship between target receptor polymorphisms and toxicity [1]. |
| Study Design | Pharmacogenetic analysis embedded in a phase I dose-escalation study [1]. |
| Patient Population | 33 patients with advanced or metastatic solid tumors (subset of a 53-patient phase I study) [1]. |
| Candidate Genes & Polymorphisms | PK Analysis: ABCB1, ABCC1, ABCG2 (drug transporters) [1]. Toxicity Analysis: KDR (VEGFR-2), FLT4 (VEGFR-3) (drug targets) [1]. | | Key Pharmacokinetic Parameter | Dose-normalized AUC(0–12) at steady-state (cycle 1, day 14) [1]. | | Toxicity Assessment | NCI-CTC version 3.0 for any grade toxicity (grades 1-4) and hypertension [1]. | | Primary Findings | No statistically significant association found between tested polymorphisms and dose-normalized AUC or toxicity [1] [2]. |
For your guide's methodology section, here are the detailed experimental protocols from the study.
The relationship between the investigated genes, the drug, and the clinical outcomes is summarized in the pathway below.
When presenting these findings, it is important to provide context for researchers on how to interpret this negative result.
| Aspect | Details and Findings |
|---|---|
| Trial Design | Phase I, dose-escalation in patients with refractory solid tumors [1]. |
| Dosing Regimens | Twice daily (BID) in both 14 days on/7 days off and continuous dosing schedules [1]. |
| Key Biomarkers Assessed | • Pharmacokinetic (PK): AUC0-12, Cmax [1] • Pharmacodynamic (PD): Tumor blood flow measured by DCE-MRI, soluble VEGFR-2 (sVEGFR-2) plasma levels [1] | | Biomarker Correlations | • sVEGFR-2 levels: Decreased with increasing this compound exposure (AUC0-12) [1] • Tumor Blood Flow (DCE-MRI): Decreased with increasing this compound exposure (AUC0-12) [1] | | Clinical Outcome | • Recommended Phase II Dose: 900 mg BID (continuous dosing) [1] • Antitumor Activity: Partial response in two Renal Cell Carcinoma patients [1] | | Safety Profile | Most frequent drug-related Grade 3 adverse events were hypertension (23%) and diarrhea (7%) [1]. |
For the key experiments cited in the table above, the methodologies were as follows:
The diagram below illustrates the logical relationship between this compound dosing, its measured effects on biomarkers, and the associated clinical outcomes as established in the phase I study.
The available data is from an early-phase trial. For a comprehensive comparison, you would typically look for information on:
| Inhibitor | Primary Targets | Effect on ISV Number | Effect on ISV Length | Key Gene Expression Changes | Proposed Mechanism of VEGFR-2 Suppression |
|---|---|---|---|---|---|
| This compound | VEGFR, PDGFR, KIT [1] | ↓↓↓ (33.8% reduction) [1] | ↓↓ (23.3% reduction) [1] | ↓↓ kdrl (VEGFR-2), ↓↓ flt1 (VEGFR-1), ↓↓ akt2 [1] |
Targets receptor level (kdrl) and downstream PI3K/AKT pathway [1] |
| Dovitinib | VEGFR, FGFR, PDGFR [1] | ↓↓ (16.9% reduction) [1] | ↓ (14.9% reduction) [1] | ↓↓ flt1 (VEGFR-1) [1] |
Primarily targets VEGF receptors [1] |
| Lapatinib | EGFR, HER2 [1] | No significant effect [1] | No significant effect [1] | In SC79 background: ↓↓ vegfaa, ↓ akt2, ↓ pik3r1 [1] |
Shows effect on VEGF ligand and PI3K/AKT pathway only under pro-angiogenic stimulus [1] |
Key: ↓ = Decrease; ISV = Intersegmental Vessels. Gene symbols: kdrl= VEGFR-2 in zebrafish; flt1= VEGFR-1; akt2 and pik3r1 are part of the PI3K/AKT pathway [1].
The comparative data in the table above were derived from a 2025 study that used the following experimental protocol [1]:
Fli-1:EGFP zebrafish embryos, which express green fluorescent protein in vascular endothelial cells, enabling clear visualization of blood vessels.To understand how this compound works, it's helpful to view the VEGF/VEGFR-2 signaling pathway, which is central to angiogenesis. The diagram below illustrates this pathway and highlights this compound's primary and secondary points of inhibition.
As shown, this compound's potent anti-angiogenic effect comes from a dual-suppression strategy:
kdrl), preventing the initiation of the pro-angiogenic signal [1].akt2), which is crucial for endothelial cell survival and migration [1] [2].Fli-1:EGFP zebrafish as a powerful in vivo model for the rapid, quantitative screening of anti-angiogenic compounds [1].
| Drug Name | VEGFR-2 (KDR) | VEGFR-3 (FLT4) | PDGFR-β | c-Kit | Other Key Targets |
|---|---|---|---|---|---|
| Telatinib [1] [2] [3] | Yes | Yes | Yes | Yes | — |
| Dovitinib [4] | Yes | Information Missing | Yes (assumed from "multi-target") | Information Missing | FGFR, others (as multi-target TKI) |
| Lapatinib [4] | No (minimal effect in zebrafish model) | No | No | No | EGFR, HER2 |
| Sunitinib (Example Multi-TKI) [5] | Yes | Information Missing | Yes | Yes | FLT3, RET, CSF-1R |
| Sorafenib (Example Multi-TKI) [5] | Yes | Information Missing | Yes | Yes | RAF, RET |
Different TKIs achieve their effects by inhibiting distinct nodes within the angiogenic signaling network.
kdrl (VEGFR-2), flt1 (VEGFR-1), and akt2 [4].The following diagram illustrates the signaling pathways and inhibition points described above.
(Diagram source: Based on mechanisms described in [4] [1] [5])
The data on TKI selectivity comes from established preclinical models. Key methodologies include:
Fli-1:EGFP zebrafish embryos, which have fluorescently tagged blood vessels, are exposed to the TKI at its maximum tolerated concentration. The anti-angiogenic effect is quantified by counting and measuring the length of intersegmental vessels (ISVs) under a fluorescence microscope. Gene expression changes can be analyzed via qPCR [4].[³H]-mitoxantrone [2].The workflow for the zebrafish model, a key source of comparative data, is detailed below.
(Diagram source: Based on methodology from [4])
When selecting a TKI for a research or development program, consider these factors based on this compound's profile:
The table below summarizes the core experimental findings from Phase I dose escalation studies that supported the recommendation of 900 mg BID as the Phase II dose for this compound [1] [2].
| Aspect | Experimental Data & Findings |
|---|---|
| Safety & Tolerability | No maximum-tolerated dose (MTD) was formally reached up to 1500 mg BID. Most frequent drug-related adverse events were hypertension (Grade 3: 11-23%) and diarrhea (Grade 3: 7%). Other common events included nausea, fatigue, and anorexia [1] [2]. |
| Pharmacokinetics (PK) | Exposure (Cmax and AUC) increased in a less-than-dose-proportional manner, plateauing in the 900–1500 mg BID range. The drug was rapidly absorbed (median Tmax ≤ 3 hours) with an average half-life of about 5.5 hours [1] [2]. |
| Pharmacodynamics (PD) / Biomarkers | • sVEGFR-2: Plasma levels of soluble VEGFR-2 decreased with increasing this compound exposure (AUC), showing a plateau at 900 mg BID [2]. • VEGF: A dose-dependent increase in plasma VEGF levels was observed, also plateauing at 900 mg BID [2]. • Tumor Blood Flow: DCE-MRI measurements showed a decrease in tumor blood flow (Ktrans and IAUC60) with increasing drug exposure [1] [2]. | | Recommended Phase II Dose | 900 mg BID, administered continuously. This dose was selected based on the plateau of PK exposure and PD effects, indicating target engagement without further benefit from higher doses [1] [2]. |
The validation of the 900 mg BID dose relied on specific experimental methodologies in the Phase I trials.
The following diagram illustrates the targeted signaling pathway of this compound, which inhibits key receptors in tumor angiogenesis.
This compound Inhibits Key Angiogenesis Receptors
As shown in the diagram, this compound is an orally available, small-molecule tyrosine kinase inhibitor that primarily targets VEGFR-2 (KDR) and VEGFR-3 (FLT4), as well as PDGFR-β and c-Kit [1] [2]. By blocking the signaling of these receptors, which are critical for the initiation and maintenance of tumor angiogenesis, this compound aims to suppress the blood supply necessary for tumor growth [1].